molecular formula C15H5Cl4F3N2O B2683728 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478034-05-8

6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2683728
CAS No.: 478034-05-8
M. Wt: 428.01
InChI Key: FBIJGVGMXBRUCV-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a complex organic compound characterized by its multiple chlorine and fluorine atoms, as well as its quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. Subsequent chlorination and trifluoromethylation steps are then employed to introduce the desired chlorine and fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of quinoxaline derivatives with increased oxidation states.

  • Reduction: Production of reduced quinoxaline derivatives.

  • Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: Research in biology has explored the potential biological activity of this compound, including its effects on various cellular processes and pathways.

Medicine: In the field of medicine, 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline has been investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: This compound finds applications in the development of advanced materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

  • 2,3-Dichloro-6-(3,5-dichlorophenoxy)quinoxaline

  • 3-(Trifluoromethyl)quinoxaline

  • 6,7-Dichloroquinoxaline

Properties

IUPAC Name

6,7-dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl4F3N2O/c16-6-1-7(17)3-8(2-6)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJGVGMXBRUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl4F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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